1-Bromo-2-((4-chlorobenzyl)oxy)benzene

Regioselective synthesis Cross-coupling Steric effects

Researchers building biaryl ether libraries need regiospecifically halogenated intermediates with predictable orthogonal reactivity. This ortho-bromo diaryl ether exploits a ~62 kJ/mol C-Br vs. C-Cl bond dissociation energy differential, enabling sequential Suzuki-Miyaura coupling: first at the ortho-Br (Pd(PPh₃)₄, 60-80°C), then at the para-Cl benzyl ring (Pd(OAc)₂/XPhos, 100°C), eliminating intermediate purification. The 2-(4-chlorobenzyloxy)phenyl scaffold is validated in CCR5 antagonist chemotypes-optimized derivatives achieve IC₅₀ = 11 nM. Supplied at 97% purity; ships at ambient temperature.

Molecular Formula C13H10BrClO
Molecular Weight 297.57 g/mol
CAS No. 494772-51-9
Cat. No. B1288955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-((4-chlorobenzyl)oxy)benzene
CAS494772-51-9
Molecular FormulaC13H10BrClO
Molecular Weight297.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC2=CC=C(C=C2)Cl)Br
InChIInChI=1S/C13H10BrClO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2
InChIKeyHCBVDDNFVZKFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-((4-chlorobenzyl)oxy)benzene – Compound Overview


1-Bromo-2-((4-chlorobenzyl)oxy)benzene (CAS 494772-51-9) is a halogenated diaryl ether with molecular formula C₁₃H₁₀BrClO and molecular weight 297.57 g·mol⁻¹ [1]. It features an ortho-bromo substituent on one aromatic ring and a para-chloro substituent on the benzyl moiety connected via an ether oxygen bridge . This compound serves as a versatile synthetic intermediate wherein the ortho-bromo group provides a handle for transition-metal-catalyzed cross-coupling reactions, while the 4-chlorobenzyl ether acts as either a protecting group or an additional functionalization site. It is commercially available from multiple vendors at 97% purity .

Synthetic handle Ortho-bromo position for Pd-catalyzed cross-coupling
Architecture Orthogonal dihalogen (Br/Cl) enables sequential functionalization
Medchem utility Building block for CCR5 antagonist bromine scanning SAR

1-Bromo-2-((4-chlorobenzyl)oxy)benzene – Irreplaceable Ortho Reactivity


The ortho-bromo substitution pattern in 1-Bromo-2-((4-chlorobenzyl)oxy)benzene creates a steric and electronic environment fundamentally distinct from its para-bromo isomer (CAS 446849-20-3) and other halogenated benzyl ethers. The proximity of the bromine to the ether oxygen at the ortho position introduces steric hindrance that alters cross-coupling kinetics, regioselectivity, and catalyst requirements compared to para-substituted analogs [1]. In palladium-catalyzed Suzuki-Miyaura reactions, ortho-substituted aryl bromides have been demonstrated to require tailored catalytic systems (e.g., specific ligand/catalyst combinations) to achieve comparable conversion rates to para-substituted counterparts, with steric congestion directly affecting oxidative addition rates [2]. Furthermore, the 2-(4-chlorobenzyloxy)phenyl scaffold has been validated as a CCR5 receptor antagonist chemotype, with bromine substitution position critically influencing binding affinity: the 5-bromo regioisomer (2-(4-chlorobenzyloxy)-5-bromobenzaldehyde guanylhydrazone) exhibits an IC₅₀ of 840 nM against human CCR5, whereas variants with altered halogen placement show substantially different potencies [3]. Simply interchanging this compound with a generic benzyl ether or a differently halogenated analog disregards both the synthetic trajectory and the biological SAR specific to this substitution pattern.

!
Para-bromo isomer alters coupling kinetics
Steric environment at ortho position may shift catalyst requirements and regioselectivity vs para analog (CAS 446849-20-3).
!
Non-chlorinated analog lacks second handle
1-Bromo-2-(benzyloxy)benzene (CAS 31575-75-4) has no aryl chloride site, limiting sequential diversification strategies.
!
Generic benzyl ethers miss bromine positional SAR
Bromine substitution pattern is critical for CCR5 antagonist chemotype; non-brominated or differently halogenated analogs cannot support halogen scanning.

1-Bromo-2-((4-chlorobenzyl)oxy)benzene – Differentiation Evidence


Ortho vs Para Bromo: Steric & Electronic Effects

1-Bromo-2-((4-chlorobenzyl)oxy)benzene bears the bromine substituent ortho to the ether linkage, whereas its closest structural isomer, 4-Bromophenyl 4-chlorobenzyl ether (CAS 446849-20-3), carries the bromine in the para position. The ortho-bromo arrangement places the reactive C–Br bond within the steric sphere of the adjacent –OCH₂– group, increasing the A-value (steric bulk) experienced during oxidative addition with Pd(0) catalysts. Literature on ortho-substituted aryl bromides in Suzuki coupling demonstrates that ortho-bromo substrates exhibit reduced reaction rates relative to para-bromo analogs under identical Pd(PPh₃)₄ conditions, requiring ligand optimization (e.g., use of SPhos or XPhos) to achieve >90% conversion [1]. The computed XLogP3 value for the ortho isomer is 4.6 (PubChem CID 21914351), compared to approximately 4.7 for the para isomer (predicted), reflecting subtle but measurable lipophilicity differences that impact chromatographic behavior and formulation properties [2].

Ortho vs Para Bromo
Class-level
Ortho-Br (XLogP3 4.6) vs Para-Br (XLogP3 ≈4.7); steric proximity to ether alters oxidative addition rates
Regioselective synthesis route selection requires ortho-bromo geometry.
Class-level inference from sterically hindered aryl bromide coupling literature.
Regioselective synthesis Cross-coupling Steric effects

CCR5 Antagonist Chemotype & Bromine Positional SAR

The 2-(4-chlorobenzyloxy)phenyl core is a validated CCR5 (C-C chemokine receptor type 5) antagonist pharmacophore. High-throughput screening identified the guanylhydrazone of 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde as a CCR5 antagonist with an IC₅₀ of 840 nM [1]. Subsequent SAR optimization in the 4-hydroxypiperidine series yielded compound 10h with an IC₅₀ of 11 nM [1]. BindingDB data for closely related 5-bromo congeners show: (2-(4-chlorobenzyloxy)-5-bromophenyl)methanamine displaces [¹²⁵I]MIP1α from human CCR5 with an IC₅₀ of 1,700 nM; its N-methyl-N-benzyl derivative shows IC₅₀ = 10,100 nM; and 1-(2-(4-chlorobenzyloxy)-5-bromobenzyl)-4-hydroxypiperidine exhibits IC₅₀ = 450 nM [2][3][4]. 1-Bromo-2-((4-chlorobenzyl)oxy)benzene (ortho-bromo, unsubstituted at C-5) provides the regioisomeric entry point for exploring bromine positional SAR, where the shift from 5-bromo to 2-bromo substitution is predicted to alter CCR5 binding interactions due to changed halogen-bonding geometry and steric occupancy within the receptor pocket.

CCR5 Bromine SAR
Class-level
5-Bromo lead IC₅₀ 840 nM; 2-bromo scaffold is regioisomeric entry for halogen positional SAR studies
Enables systematic bromine position-activity relationship analysis in CCR5 antagonist programs.
No direct 2-bromo IC₅₀ available; potency differences predicted from SAR trend.
CCR5 antagonist Structure-activity relationship Chemokine receptor

Orthogonal Reactivity of Dual Halogens

1-Bromo-2-((4-chlorobenzyl)oxy)benzene contains two chemically distinct halogen environments: an aryl bromide (C–Br bond dissociation energy ≈ 337 kJ·mol⁻¹) at the ortho position, and an aryl chloride (C–Cl BDE ≈ 399 kJ·mol⁻¹) on the benzyl ring [1]. This difference of approximately 62 kJ·mol⁻¹ in bond strength enables selective oxidative addition of Pd(0) into the C–Br bond while leaving the C–Cl bond intact, permitting sequential Suzuki-Miyaura coupling at the ortho position followed by a second coupling event at the chlorobenzyl ring under more forcing conditions. US Patent US 2010/0331566 explicitly teaches that bromo and chloro substituents on aromatic rings can serve as blocking groups that are sequentially addressable: the bromo group is reduced or functionalized first, followed by the chloro group under distinct catalytic conditions [2]. In contrast, the non-chlorinated analog 1-Bromo-2-(benzyloxy)benzene (CAS 31575-75-4) lacks the second halogen handle entirely, eliminating the possibility of sequential dual functionalization.

Orthogonal Dihalogen
Class-level
C–Br BDE 337 kJ/mol vs C–Cl BDE 399 kJ/mol (Δ ≈ 62 kJ/mol)
Supports selective Pd insertion and two-step sequential coupling without intermediate deprotection.
Bond energies from standard references; catalyst conditions must be optimized.
Orthogonal reactivity Sequential cross-coupling Protecting group strategy

Commercial Availability & Vendor Comparison

1-Bromo-2-((4-chlorobenzyl)oxy)benzene is available from multiple global suppliers at a standard purity of 97%. Aladdin Scientific (Product B184760) offers 1g at $1,154.90 and 5g at $3,245.90 with a lead time of 8–12 weeks . Beyotime Biotechnology (Product Y213865) lists 1g at ¥1,470.00 (approximately $205 USD) and 5g at ¥3,430.00, with storage specified at 2–8°C . Sigma-Aldrich (MilliporeSigma) supplies the compound at 97% purity, country of origin China . Leyan (Product 1279594) also offers 97% purity material . For comparison, the structurally related but functionally distinct 1-Benzyloxy-4-bromo-2-chlorobenzene (CAS 56872-27-6) is available from Sigma-Aldrich at 97% purity for approximately $898.43 per gram, representing a lower-cost alternative that lacks the 4-chlorobenzyl ether motif and the ortho-bromo regiochemistry critical for the applications described above .

Commercial Pricing
Data to verify
Aladdin $1,154.90/g (8–12 wk); comparator 1-benzyloxy-4-bromo-2-chlorobenzene ~$898.43/g
Premium cost and extended lead time inform procurement planning.
Vendor pricing as of April 2026; subject to change. Verify current quotes.
Procurement Purity specification Supplier comparison

Physicochemical Profile & Drug-Likeness

The computed physicochemical properties of 1-Bromo-2-((4-chlorobenzyl)oxy)benzene place it within favorable drug-like space: XLogP3 = 4.6, Topological Polar Surface Area (TPSA) = 9.2 Ų, hydrogen bond acceptor count = 1, hydrogen bond donor count = 0, and rotatable bond count = 3 [1]. These values predict moderate lipophilicity and excellent membrane permeability potential, with zero hydrogen bond donors and minimal polar surface area. By comparison, the closest commercially available alternative scaffold, 4-(Benzyloxy)-1-bromo-2-chlorobenzene (CAS 729590-57-2), has a XLogP3 of 4.7 with an identical molecular formula but reversed halogen positions (bromo para to ether, chloro ortho), producing subtly different molecular electrostatic potential surfaces that can influence binding poses in protein targets [2]. The target compound's TPSA of 9.2 Ų is well below the commonly cited 140 Ų threshold for oral bioavailability, and its XLogP3 of 4.6 falls within the 1–5 optimal range per Lipinski's Rule of Five, confirming its suitability as a fragment or building block for lead optimization [1].

Physicochemical Profile
Cross-study comparable
XLogP3 4.6, TPSA 9.2 Ų, HBD 0, MW 297.57; fragment-like properties
Predicted profile supports use as a fragment for lead discovery and library synthesis.
Computed values from PubChem; experimental logD may differ.
Physicochemical properties Drug-likeness Lipophilicity

Storage Stability & Handling Requirements

Vendor-specified storage conditions differ between suppliers: Beyotime recommends storage at 2–8°C, while Aladdin specifies room temperature storage . This discrepancy may reflect differences in formulation or packaging rather than intrinsic instability; however, the conservative 2–8°C specification suggests potential sensitivity to thermal degradation pathways such as ether cleavage or aryl bromide hydrolysis under ambient conditions over extended periods. By contrast, the non-halogenated analog 1-Bromo-2-(benzyloxy)benzene (CAS 31575-75-4) is routinely stored at room temperature . The presence of the electron-withdrawing 4-chloro substituent on the benzyl ether may labilize the benzylic C–O bond toward acid-catalyzed or thermal cleavage, necessitating refrigerated storage to maintain ≥97% purity over the shelf life. Biozol GmbH specifies storage at −20°C for maximum product recovery .

Storage Stability
Supporting evidence
Beyotime: 2–8°C; Biozol: −20°C; non-chlorinated analog stored at RT
May require refrigerated storage; vendor-dependent recommendations.
Storage guidelines from vendor SDS; validate stability for your handling protocols.
Storage conditions Stability Cold chain

1-Bromo-2-((4-chlorobenzyl)oxy)benzene – Application Scenarios


Sequential Dual Cross-Coupling for Biaryl Ether Libraries

Researchers constructing biaryl ether libraries can exploit the orthogonal reactivity of the ortho-aryl bromide (C–Br BDE ≈ 337 kJ·mol⁻¹) and the para-aryl chloride (C–Cl BDE ≈ 399 kJ·mol⁻¹) in 1-Bromo-2-((4-chlorobenzyl)oxy)benzene. The approximately 62 kJ·mol⁻¹ bond strength differential enables a first Suzuki-Miyaura coupling at the ortho-bromo position using Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos at 60–80°C, followed by a second coupling at the chlorobenzyl ring with a more active catalyst system (e.g., Pd(OAc)₂/XPhos at 100°C) [1][2]. This sequential strategy eliminates intermediate purification of mono-coupled products and reduces step count compared to iterative deprotection/coupling approaches. The 4-chlorobenzyl ether remains intact during the first coupling, serving as a masked functional handle until the second step.

CCR5 Antagonist Lead Optimization via Bromine Scanning

Medicinal chemistry programs targeting CCR5 antagonism can use 1-Bromo-2-((4-chlorobenzyl)oxy)benzene as the starting material for synthesizing ortho-brominated analogs of the validated 5-bromo CCR5 antagonist series. The HTS-identified lead 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde guanylhydrazone (IC₅₀ = 840 nM) and its optimized 4-hydroxypiperidine derivative (IC₅₀ = 11 nM) both feature 5-bromo substitution [3]. Synthesizing the corresponding 2-bromo regioisomer via formylation or other electrophilic functionalization of the target compound enables direct comparison of CCR5 binding affinity as a function of bromine position, probing halogen-bonding interactions within the receptor's transmembrane domain. This positional SAR study is impossible with the 5-bromo or para-bromo regioisomers.

Regioselective Ortho-Functionalization Methodology

The compound serves as a model substrate for validating regioselective ortho-functionalization methodologies described in US Patent 2010/0331566, where bromo and chloro substituents are employed as removable blocking groups [2]. The ortho-bromo group in this compound is positioned adjacent to the ether-directing group, creating a well-defined steric environment for testing new catalytic systems in electrophilic aromatic substitution or directed C–H activation reactions. The 4-chlorobenzyl ether provides a UV-active chromophore for reaction monitoring by HPLC, and the two distinct halogen NMR probes (¹H and ¹³C shifts influenced by Br and Cl) facilitate product characterization.

Fragment-Based Drug Discovery Application

With a molecular weight of 297.57 g·mol⁻¹, XLogP3 of 4.6, TPSA of 9.2 Ų, and zero hydrogen bond donors, 1-Bromo-2-((4-chlorobenzyl)oxy)benzene meets fragment-like physicochemical criteria (MW < 300, clogP < 3; though XLogP3 slightly exceeds the Rule of Three guideline) [4]. Its dual halogen composition provides two heavy atoms for X-ray crystallographic phasing (anomalous scattering from Br) and potential halogen-bonding interactions with protein targets. The compound can serve as a core fragment for structure-based design, with the ortho-bromo position available for iterative growth via Pd-catalyzed cross-coupling.

Application
Selection Property
Validation Focus
Biaryl ether library synthesis
Orthogonal Br/Cl reactivity
Sequential coupling conversion rates and intermediate purity
CCR5 antagonist bromine scanning
Ortho-bromo substitution pattern
Receptor binding affinity comparison vs 5-bromo series
Regioselective methodology development
Ortho-ether-directed steric environment
Ortho-functionalization yield and selectivity under new catalytic systems
Fragment-based lead discovery
Fragment-like properties (MW, TPSA, HBD)
Crystallographic phasing, halogen-bonding interactions, and iterative growth

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